molecular formula C14H13ClO2 B3133392 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride CAS No. 38835-18-6

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

Cat. No. B3133392
CAS RN: 38835-18-6
M. Wt: 248.7 g/mol
InChI Key: UODROGXCIVAQDJ-UHFFFAOYSA-N
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Description

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride is a chemical compound with the molecular formula C14H13ClO2 . It is used in life science research and is known to be a COX1/2 inhibitor, a type of nonsteroidal anti-inflammatory drug .


Synthesis Analysis

The synthesis of compounds similar to 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride has been reported in the literature . For instance, (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another example is the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide via amide bond formation between naproxen and 2,2-diphenylethylamine .


Molecular Structure Analysis

The molecular structure of 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride can be analyzed using various spectroscopic techniques . The crystal structure of a similar compound, 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride is a notable intermediate in synthesizing various pharmaceutical compounds. For example, it is used in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010). Additionally, novel derivatives of this compound have been synthesized, showing significant antibacterial and antifungal activities, comparable to standard antimicrobial agents (Helal et al., 2013).

Metal Complex Formation

Research has also focused on forming metal complexes with this compound. For instance, metal complexes derivatives with different metal ions like Cd(II), Zn(II), Sn(II), Ni(II), and Cu(II) have been prepared, showing various structural and chemical properties, hinting at potential applications in material science and catalysis (Yousif et al., 2013).

Computational and Spectroscopic Studies

Computational and spectroscopic studies of 2-(6-methoxynaphthalen-2-yl)propanoic acid have been carried out to understand its molecular structure, electronic properties, and potential applications in nonlinear optical behavior and as a HIF1A expression inhibitor (Sakthivel et al., 2018).

Catalysis in Organic Synthesis

The compound has been used in Friedel-Crafts acylation reactions, serving as a key reactant in synthesizing valuable intermediates for pharmaceutical and organic chemicals. Studies have shown its utility in reactions catalyzed by zeolites and other acid catalysts, which are environmentally more favorable compared to traditional methods (Das & Cheng, 2000).

Solubility Studies

Research on the solubility of related compounds, like (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents has been conducted. These studies are crucial in pharmaceutical formulation and drug delivery system development (Yan et al., 2009).

Mechanism of Action

As a COX1/2 inhibitor, 2-(6-methoxynaphthalen-2-yl)propanoyl Chloride likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation .

Safety and Hazards

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride is classified as an irritant . It is a strong irritant to the skin, eyes, and respiratory system . Therefore, it should be handled with caution in the laboratory .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODROGXCIVAQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methoxynaphthalen-2-yl)propanoyl Chloride

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7 ml of thionyl chloride were cautiously added to a solution of 2.3 g of 2-(6-methoxy-2-naphtyl)propionic acid in 15 ml of anhydrous chloroform. The reaction mixture was stirred for 40 minutes at room temperature and then the solvent was evaporated at a reduced pressure, obtaining 2.23 g of 2-(6-methoxy-2-naphtyl)propionylchloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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